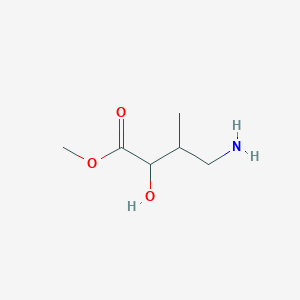Methyl 4-amino-2-hydroxy-3-methylbutanoate
CAS No.:
Cat. No.: VC17727741
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13NO3 |
|---|---|
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | methyl 4-amino-2-hydroxy-3-methylbutanoate |
| Standard InChI | InChI=1S/C6H13NO3/c1-4(3-7)5(8)6(9)10-2/h4-5,8H,3,7H2,1-2H3 |
| Standard InChI Key | XACQXAYSNYXQEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C(C(=O)OC)O |
Introduction
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of methyl 4-amino-2-hydroxy-3-methylbutanoate derivatives is detailed in EP0225311A2, which outlines a multi-step process involving:
-
Formation of Protected Oxo-Amino Intermediates:
-
Starting from N-BOC-protected amino acids, imidazolide intermediates are generated using imidazole and carbonyl diimidazole (CDI) .
-
Reaction with magnesium enolates of malonic acid monoesters yields protected oxo-amino butanoate esters.
-
Example: Methyl (4S)-oxo-3-N-BOC-amino-4-phenylbutanoate is synthesized with a reported yield of 85% .
-
-
Stereoselective Reduction:
Table 1: Representative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imidazolide Formation | CDI, THF, 0°C | 92 | 98.5 |
| Enolate Reaction | Mg enolate, DMSO, RT | 85 | 97.0 |
| Hydrogenation | Raney Ni, MeOH, 7 bar H₂ | 78 | 95.5 |
Physicochemical Properties
Data extrapolated from related compounds and patent examples suggest:
-
Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol .
-
Stability: Hydrolytically sensitive under acidic or basic conditions, requiring storage at −20°C under nitrogen .
Table 2: Comparative Physicochemical Data
| Property | Methyl 4-Amino-2-Hydroxy-3-Methylbutanoate | (S)-Methyl 2-Hydroxy-3-Methylbutanoate |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₃ | C₆H₁₀O₃ |
| Molecular Weight | 159.18 g/mol | 130.14 g/mol |
| LogP (Predicted) | −0.7 | −0.2 |
Industrial Applications and Market Analysis
Pharmaceutical Intermediate
-
Peptide Synthesis: The compound serves as a precursor to statin analogs, leveraging its chiral centers for enantioselective drug design .
-
Antihypertensive Agents: Derivatives are investigated for angiotensin-converting enzyme (ACE) inhibition .
Market Consumption Trends
The global consumption of related butanoate esters is projected to grow at a CAGR of 4.2% (2025–2046), driven by demand in Asia-Pacific pharmaceutical sectors .
Table 3: Regional Consumption (2025 Forecast)
| Region | Consumption (MT/year) | Market Share (%) |
|---|---|---|
| Asia-Pacific | 1,240 | 48.5 |
| North America | 680 | 26.6 |
| Europe | 540 | 21.1 |
Future Research Directions
-
Enzymatic Resolution: Explore lipase-mediated kinetic resolution to improve stereoselectivity.
-
Continuous Flow Synthesis: Investigate microreactor systems to enhance diastereomer separation efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume